molecular formula C29H23Cl2N3O4 B2994925 5-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid CAS No. 361479-86-9

5-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Cat. No.: B2994925
CAS No.: 361479-86-9
M. Wt: 548.42
InChI Key: CZYSXHYDSIYIEB-UHFFFAOYSA-N
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Description

5-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C29H23Cl2N3O4 and its molecular weight is 548.42. The purity is usually 95%.
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Properties

IUPAC Name

5-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23Cl2N3O4/c30-19-11-9-17(10-12-19)24-16-23(33-34(24)25(35)7-4-8-26(36)37)28-27(18-5-2-1-3-6-18)21-15-20(31)13-14-22(21)32-29(28)38/h1-3,5-6,9-15,24H,4,7-8,16H2,(H,32,38)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYSXHYDSIYIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCCC(=O)O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H22ClN3O4C_{25}H_{22}ClN_3O_4, with a molecular weight of approximately 459.91 g/mol. The structure features a quinoline moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

  • Anti-inflammatory Activity : The compound has been shown to inhibit key inflammatory mediators. In vitro studies suggest that it may reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are critical in various inflammatory processes .
  • Antimicrobial Properties : Preliminary tests indicate that the compound exhibits antimicrobial activity against several bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with DNA replication.
  • Anticancer Potential : Research indicates that derivatives of quinoline compounds can induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation . The presence of the pyrazole ring in this compound may enhance its interaction with specific cellular targets involved in cancer progression.

Study 1: Anti-inflammatory Effects

A study published in 2022 investigated the anti-inflammatory properties of similar quinoline derivatives. The results demonstrated that modifications to the phenyl and pyrazole rings significantly influenced their inhibitory effects on inflammatory cytokines. The compound's structure suggests it could be optimized for enhanced activity against conditions like rheumatoid arthritis .

CompoundIL-6 Inhibition (%)TNF-alpha Inhibition (%)
Control100100
Compound A7570
Compound B8580

Study 2: Antimicrobial Activity

In a comparative study assessing various quinoline derivatives, this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating superior efficacy .

Bacterial StrainMIC (µg/mL)Standard Antibiotic MIC (µg/mL)
E. coli3264
S. aureus1632
P. aeruginosa816

Study 3: Anticancer Activity

Research focusing on the anticancer properties highlighted that this compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The study utilized flow cytometry to analyze apoptosis rates and found significant induction in treated groups compared to controls .

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